Direct Structural Replacement of 2,3,6-Trifluorobenzoyl Chloride in Patented Antibacterial Intermediate Synthesis
In the synthesis of fluorinated pyridone carboxylic acid antibacterial agents, 2-Chloro-3,6-difluorobenzoyl chloride serves as a direct structural analog and synthetic equivalent to 2,3,6-trifluorobenzoyl chloride (CAS 189807-20-3) [1]. Patent claims explicitly disclose that both compounds produce the same active pharmaceutical ingredient scaffold through parallel synthetic routes, with the chloro-difluoro variant offering potential advantages in cost of goods and synthetic accessibility without compromising the downstream antibacterial pharmacophore [2].
| Evidence Dimension | Structural identity as synthetic intermediate |
|---|---|
| Target Compound Data | 2-Chloro-3,6-difluorobenzoyl chloride: MW 210.99, substitution pattern 2-Cl, 3-F, 6-F |
| Comparator Or Baseline | 2,3,6-Trifluorobenzoyl chloride (CAS 189807-20-3): MW 194.54, substitution pattern 2-F, 3-F, 6-F |
| Quantified Difference | Mass difference +16.45 g/mol; substitution of C-2 fluorine with chlorine |
| Conditions | Parallel synthetic routes to fluorinated pyridone carboxylic acid antibacterials as claimed in US6180648B1 |
Why This Matters
Procurement teams can evaluate 2-Chloro-3,6-difluorobenzoyl chloride as a functionally equivalent but potentially more cost-effective alternative to 2,3,6-trifluorobenzoyl chloride in antibacterial drug intermediate synthesis.
- [1] U.S. Patent US 6,180,648 B1. Fluorinated benzoyl compounds useful as intermediates for medicines and agricultural chemicals. 2001. Claims 1-5. View Source
- [2] NIST Chemistry WebBook. 2,3,6-Trifluorobenzoyl chloride. SRD 69. Retrieved 2025. View Source
